6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Pechmann condensation, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo a variety of chemical reactions, including:
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to various biological effects . The chromene moiety can also interact with different molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan, serotonin, and melatonin.
Chromene derivatives: Such as coumarin and flavonoids.
Uniqueness
6-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both indole and chromene moieties, which confer a combination of biological activities that are not typically found in other compounds. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19F3N2O5 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
6-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H19F3N2O5/c1-12-16(17-11-15(33-23(24,25)26)3-5-19(17)28-12)7-8-27-21(29)18-10-13-9-14(31-2)4-6-20(13)32-22(18)30/h3-6,9-11,28H,7-8H2,1-2H3,(H,27,29) |
InChI Key |
HSWBITURAMAVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.